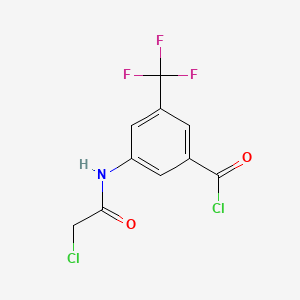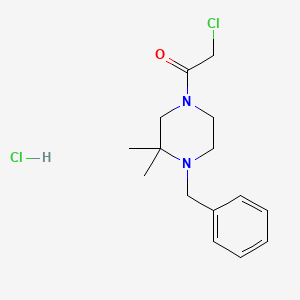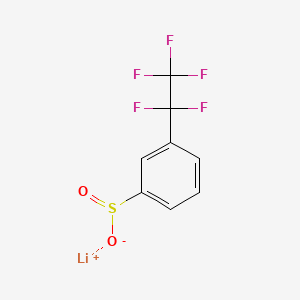
3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique chemical structure, which includes a chloroacetamido group and a trifluoromethyl group attached to a benzoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new amide or ester derivatives.
Hydrolysis: The acyl chloride group is susceptible to hydrolysis in the presence of water, resulting in the formation of the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Hydrolysis reactions are performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Reduction: Reduction reactions are carried out in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Formation of new amide or ester derivatives.
Hydrolysis: Formation of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(2-aminoacetamido)-5-(trifluoromethyl)benzoyl chloride.
Applications De Recherche Scientifique
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules by acylating nucleophilic residues such as lysine and cysteine, thereby altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloroacetamido)-2,4-dimethylbenzene-1-sulfonyl chloride
- Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate
Uniqueness
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a chloroacetamido group and a trifluoromethyl group on the benzoyl chloride moiety. This combination imparts distinct chemical properties, such as increased electrophilicity and the ability to form stable covalent bonds with nucleophiles. These properties make it a valuable tool in organic synthesis and various scientific research applications.
Propriétés
IUPAC Name |
3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3NO2/c11-4-8(17)16-7-2-5(9(12)18)1-6(3-7)10(13,14)15/h1-3H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFQOAWLQGWGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)

![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)
![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)
![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)

![2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6611159.png)




![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

